N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antidiabetic Screening
- Synthesis and Antidiabetic Properties : A study by Lalpara et al. (2021) explored the synthesis of a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity using an α-amylase inhibition assay.
Metabolism and Disposition in Drug Discovery
- Metabolic Fate and Excretion : Research by Monteagudo et al. (2007) used 19F-nuclear magnetic resonance (NMR) to study the metabolism and disposition of HIV integrase inhibitors. The study provided insights into the metabolic fate and excretion patterns of these compounds in rats and dogs.
Modifications to Reduce Metabolism by Aldehyde Oxidase
- Reducing Aldehyde Oxidase Metabolism : A study by Linton et al. (2011) described medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives. This research is significant for drug discovery programs.
In Vitro and In Vivo Evaluation for Osteoporosis
- Osteoporosis Treatment : Research by Hutchinson et al. (2003) focused on a compound identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in in vivo models of bone turnover, making it relevant for clinical development in osteoporosis treatment.
Novel Analgesic and Anti-Inflammatory Agents
- Anti-Inflammatory and Analgesic Properties : A study by Abu‐Hashem et al. (2020) synthesized new chemical structures with potential as cyclooxygenase inhibitors. These compounds showed notable anti-inflammatory and analgesic activities.
Oxidative Cyclization-Alkoxycarbonylation
- Heterocyclic Derivative Syntheses : Bacchi et al. (2005) conducted a study on the catalytic reaction of prop-2-ynyl alpha-ketoesters and amides to produce various heterocyclic derivatives. This research, detailed in this paper, contributes to the field of synthetic organic chemistry.
Antitumor Agents: Structure-Activity Relationships
- Antitumor Activity : Rewcastle et al. (1986) synthesized a series of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, showing varying levels of antitumor activity. The study is available here.
Anti-Depressants from Novel 5-HT3 Antagonists
- Design and Evaluation of Anti-Depressants : Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides as potential 5-HT3 receptor antagonists. These compounds showed promising anti-depressant-like activity. More details can be found in their publication.
Effects on Serotonin Neurons
- Serotonin Neuron Study : A study by Craven et al. (1994) investigated the effects of WAY-100635 and GR127935 on serotonin-containing neurons. The research contributes to the understanding of serotonin receptors and is detailed in this paper.
Propriétés
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-2-22-12-4-3-10(7-16-12)14-18-13(23-19-14)8-17-15(20)11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZLVLLIZHRRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.